(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZD-7944 is a small molecule drug developed by AstraZeneca Pharmaceuticals Co., Ltd. It is classified as a neurokinin 2 receptor antagonist, which means it inhibits the action of neurokinin 2 receptors. This compound was initially researched for its potential therapeutic applications in treating respiratory diseases, particularly asthma .
Preparation Methods
The synthesis of ZD-7944 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a naphth-1-amide analogue, which is crucial for its dual neurokinin 1 and neurokinin 2 antagonistic properties . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity while maintaining safety and cost-effectiveness .
Chemical Reactions Analysis
ZD-7944 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine .
Scientific Research Applications
ZD-7944 has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying the structure-activity relationships of neurokinin receptor antagonists.
Biology: It is used to investigate the role of neurokinin receptors in physiological and pathological processes.
Medicine: Although its development was discontinued, it provided valuable insights into the treatment of respiratory diseases like asthma.
Industry: Potential applications in the pharmaceutical industry for developing new therapeutic agents targeting neurokinin receptors
Mechanism of Action
ZD-7944 exerts its effects by binding to neurokinin 2 receptors, thereby blocking the action of neurokinin A, a peptide involved in various physiological processes. This inhibition prevents the activation of downstream signaling pathways that lead to bronchoconstriction and inflammation, which are characteristic of asthma . The molecular targets include the neurokinin 2 receptors, and the pathways involved are primarily related to the phosphatidylinositol-calcium second messenger system .
Comparison with Similar Compounds
ZD-7944 is unique due to its dual antagonistic properties against both neurokinin 1 and neurokinin 2 receptors. Similar compounds include:
SR48968: Another neurokinin 2 receptor antagonist with similar therapeutic potential.
These compounds share structural similarities but differ in their specific interactions with neurokinin receptors and their overall pharmacological profiles .
Properties
Molecular Formula |
C31H34Cl2N2O2S |
---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one |
InChI |
InChI=1S/C31H34Cl2N2O2S/c1-3-35-30(25-9-4-5-10-26(25)31(35)36)24(22-12-13-27(32)28(33)20-22)16-19-34-17-14-21(15-18-34)23-8-6-7-11-29(23)38(2)37/h4-13,20-21,24,30H,3,14-19H2,1-2H3/t24-,30+,38-/m0/s1 |
InChI Key |
JYCLPXSCZKCIMO-YEFUCVGBSA-N |
Isomeric SMILES |
CCN1[C@@H](C2=CC=CC=C2C1=O)[C@@H](CCN3CCC(CC3)C4=CC=CC=C4[S@@](=O)C)C5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
CCN1C(C2=CC=CC=C2C1=O)C(CCN3CCC(CC3)C4=CC=CC=C4S(=O)C)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.